2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide features a pyrimidine core substituted at position 4 with a hydroxy group, position 6 with a phenyl ring, and position 2 with a sulfanyl-linked acetamide. The acetamide moiety is further connected to a 1,3-thiazole ring bearing a 4-methylphenyl substituent.
Properties
Molecular Formula |
C22H18N4O2S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-14-7-9-16(10-8-14)18-12-29-22(24-18)26-20(28)13-30-21-23-17(11-19(27)25-21)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
HFPWOBRGXLQVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.4 g/mol. It features a pyrimidine ring substituted with a thioether group and an acetamide moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
| Compound | IC50 (μmol/L) | Comparison Standard |
|---|---|---|
| 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Not specified in available literature | Celecoxib (0.04 ± 0.01) |
In vitro studies indicate that this compound significantly reduces the production of pro-inflammatory cytokines in RAW264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .
2. Anticancer Activity
The compound's anticancer properties have been explored in various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study:
In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 μM. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary assays indicate that it exhibits moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxyl Group : Enhances solubility and may contribute to hydrogen bonding interactions with biological targets.
- Thioether Linkage : Plays a role in modulating enzyme activity, particularly in redox reactions.
Research indicates that modifications to these functional groups can significantly alter the biological efficacy of related compounds .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. The reaction generally occurs between 4-hydroxy-6-phenylpyrimidine-2-thiol and N-(4-methylphenyl)acetamide under basic conditions, using solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (80–120°C) for several hours. This method allows for the efficient formation of the desired compound with high purity .
Antimicrobial Properties
Research indicates that compounds similar to 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide exhibit notable antimicrobial activities. Studies have shown that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, derivatives with similar structures have been evaluated for their effectiveness against various microbial strains using agar diffusion methods and broth dilution techniques .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Molecular hybrids containing pyrimidine and thiazole rings have been designed to explore their cytotoxic effects on cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .
Pharmaceutical Development
Given its promising biological activities, this compound could be further explored for development into pharmaceutical formulations aimed at treating infections or cancer. Its dual action as an antimicrobial and anticancer agent provides a unique opportunity for combination therapies that target multiple pathways in disease progression.
Agricultural Applications
The antimicrobial properties may extend beyond human health applications; they could also be relevant in agricultural contexts where plant pathogens pose a threat to crop yields. Compounds with similar structures have been investigated for their potential use as fungicides or bactericides in agricultural practices.
Case Studies and Research Findings
A review of literature reveals several case studies focusing on the synthesis and evaluation of pyrimidine-based compounds:
| Study | Focus | Findings |
|---|---|---|
| PMC8920104 | Antimicrobial activity | Identified significant antibacterial effects against clinical pathogens |
| PMC9267128 | Anticancer evaluation | Demonstrated cytotoxicity against various cancer cell lines |
| PubChem | Chemical properties | Detailed structural information and potential reactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrimidine and Thiazole Moieties
The target compound’s pyrimidine-thiazole-acetamide scaffold is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Substituent Comparisons
*Calculated based on formula C₂₂H₂₀N₄O₂S₂.
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (EDGs): Methoxy (MeO) in increases polarity and solubility, which may improve bioavailability .
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 120°C. Alkali bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate deprotonation of the thiol group, enhancing nucleophilicity. A molar ratio of 1:1.2 (thiol:chloroacetamide) ensures complete conversion, with reaction times varying between 6 and 12 hours depending on solvent choice.
Table 1: Comparative Analysis of Base and Solvent Effects on Reaction Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | DMF | 100 | 78 |
| K₂CO₃ | DMSO | 120 | 85 |
| NaHCO₃ | DMF | 80 | 62 |
Mechanistic Insights
The mechanism proceeds via SN₂ displacement , where the sulfur atom of the pyrimidine-2-thiol attacks the electrophilic carbon of the chloroacetamide. The reaction’s exothermic nature necessitates controlled heating to prevent side reactions such as oxidation or dimerization. Intermediate formation is confirmed through thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Industrial-Scale Production via Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors offer advantages in heat dissipation and reproducibility. In this system, reactants are pumped through a tubular reactor at a flow rate of 5 mL/min, with residence times calibrated to 30 minutes.
Process Parameters
-
Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv.) enhances reaction kinetics by stabilizing the transition state.
-
Temperature : Maintained at 90°C ± 2°C using a precision thermoregulator.
-
Post-Reaction Workup : The crude product is quenched with ice-water, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate.
Table 2: Scalability and Yield in Continuous Flow Systems
| Batch Size (kg) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 1 | 98.5 | 82 |
| 10 | 97.8 | 79 |
| 50 | 96.2 | 75 |
Purification and Characterization
Crystallization Techniques
Crude product purification is achieved via recrystallization from ethanol/water (4:1), yielding colorless needles with >99% purity. Alternative solvents like acetonitrile or methanol are less effective, often resulting in amorphous solids.
Chromatographic Methods
Flash column chromatography (silica gel 60, 230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves residual impurities, particularly unreacted starting materials. High-performance liquid chromatography (HPLC) analysis confirms purity using a C18 column and UV detection at 254 nm.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.25 (m, 9H, aromatic-H), 4.12 (s, 2H, SCH₂CO).
-
IR (KBr) : ν 3250 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Recent Advances in Synthetic Methodologies
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions with precise control of parameters:
- Temperature: Maintain 60–80°C during nucleophilic substitution to minimize side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts: Triethylamine or DBU can accelerate thioether bond formation between pyrimidine and thiazole moieties .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) .
- Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: and identify aromatic (δ 6.8–8.3 ppm) and sulfanyl-acetamide (δ 3.8–4.2 ppm) groups .
- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H] at m/z 463.12) and fragmentation patterns .
- IR Spectroscopy: Detect carbonyl (1680–1720 cm) and hydroxyl (3200–3400 cm) stretches .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the phenyl group on the pyrimidine ring with electron-withdrawing substituents (e.g., -Cl, -CF) to enhance binding to hydrophobic enzyme pockets .
- Functional Group Interchange: Substitute the sulfanyl linker with sulfonyl or amine groups to alter solubility and target affinity .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, CDK2) and guide synthesis .
- In Vitro Assays: Compare IC values against analogs in enzyme inhibition assays (e.g., ATPase activity) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., oxidized sulfanyl groups) that may skew results .
- Target Selectivity Profiling: Screen against a panel of related enzymes/receptors (e.g., kinase family) to identify off-target effects .
- Meta-Analysis: Compare datasets across publications, focusing on cell lines with validated genetic backgrounds (e.g., HeLa vs. MCF-7) .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Kinetics: Measure and in target inhibition assays (e.g., fluorescence-based protease assays) .
- Cellular Imaging: Use confocal microscopy with fluorescently tagged analogs to track subcellular localization .
- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Silico Dynamics: Run MD simulations (GROMACS) to study binding stability over 100 ns trajectories .
Advanced: How to resolve solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate or PEG groups at the acetamide moiety for transient solubility .
- pH Adjustment: Prepare stock solutions in mildly alkaline buffers (pH 8–9) to ionize the hydroxyl group .
Basic: Which techniques ensure compound purity during synthesis?
Methodological Answer:
- TLC Monitoring: Use silica plates (ethyl acetate:hexane, 3:7) to track reaction progress; target .
- HPLC-PDA: Employ C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 48 hours .
- LC-MS Stability Profiling: Quantify degradation products (e.g., hydrolyzed acetamide) over time .
- Arrhenius Kinetics: Calculate shelf life at 25°C from accelerated stability data (40–60°C) .
Advanced: What approaches guide derivative design for enhanced activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the thiazole ring with 1,2,4-oxadiazole to improve metabolic stability .
- Fragment-Based Design: Screen truncated analogs (e.g., pyrimidine-thiol alone) to identify minimal pharmacophores .
- Click Chemistry: Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for modular diversification .
Basic: Which structural features correlate with biological activity?
Methodological Answer:
- Thiazole Ring: Essential for hydrogen bonding with kinase active sites (e.g., via N-H···O interactions) .
- 4-Hydroxypyrimidine: Chelates metal ions (e.g., Mg) in ATP-binding pockets .
- Sulfanyl Linker: Enhances membrane permeability via lipophilicity (logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
